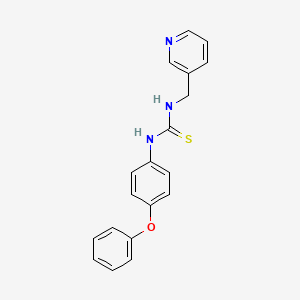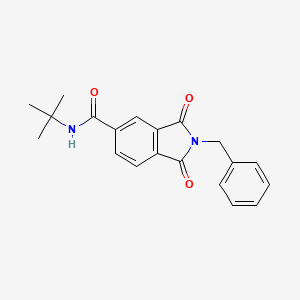![molecular formula C17H18ClNOS B5778994 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). SARMs are a type of performance-enhancing drug that is used by athletes and bodybuilders to increase muscle mass and strength. However, 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide has been found to have potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide involves its ability to selectively bind to androgen receptors in the body. Androgen receptors are proteins that are found in cells throughout the body and are responsible for the development and maintenance of male sex characteristics. By binding to these receptors, 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide can increase muscle mass and strength.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide include an increase in muscle mass and strength. It has also been found to have an anabolic effect on bone tissue, which can lead to an increase in bone density. Additionally, it has been found to have a positive effect on lipid metabolism, which can lead to a decrease in cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide in lab experiments is its ability to selectively bind to androgen receptors, which can lead to an increase in muscle mass and strength. This makes it a useful tool for studying the effects of androgen receptor activation on muscle tissue. However, one limitation is that it has not been extensively studied for its potential side effects, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide. One potential direction is the study of its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Another potential direction is the study of its effects on bone tissue, which could lead to the development of new treatments for osteoporosis. Additionally, further research is needed to determine its potential side effects and long-term safety.
Méthodes De Synthèse
The synthesis method for 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide involves the reaction of 4-chlorothiophenol with 2-methylbenzylamine to form the intermediate 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propan-1-amine. This intermediate is then converted to the final product by reacting it with propanoyl chloride.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide has been found to have potential applications in scientific research. It has been studied for its ability to selectively bind to androgen receptors in the body, which can lead to an increase in muscle mass and strength. It has also been studied for its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-4-2-3-5-14(13)12-19-17(20)10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAXHUYIKQXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methylbenzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B5778914.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)





![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)